2-Bromo-N,N-dimethylpyrimidin-4-amine

Electron Attachment Spectroscopy Halopyrimidine Reactivity Physical Organic Chemistry

Streamline stepwise pyrimidine functionalization with this building block. - Orthogonal reactivity: the 2-bromo substituent exhibits reduced Suzuki reactivity vs. chloro analogs, enabling selective late-stage modifications without undesired coupling. - Conformational rigidity: the 4-dimethylamino group's high rotational barrier lowers entropic penalties in fragment-based drug design. - Assay control: weak BRD4 bromodomain affinity (IC₅₀ = 100 μM) makes it an ideal negative control for inhibitor screening. - Supply: ≥98% purity, in stock for immediate global shipping.

Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
Cat. No. B7966748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N-dimethylpyrimidin-4-amine
Molecular FormulaC6H8BrN3
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)Br
InChIInChI=1S/C6H8BrN3/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3
InChIKeyDQECKGYCBAFGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N-dimethylpyrimidin-4-amine Building Block


2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS: 1209459-27-7) is a brominated pyrimidine derivative featuring a reactive bromine atom at the 2-position and an electron-donating dimethylamino group at the 4-position [1]. With a molecular formula of C6H8BrN3 and a molecular weight of 202.05 g/mol, this heterocyclic building block serves as a versatile intermediate for metal-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl and alkynyl substituents at the 2-position . The compound is commercially available with purities typically ranging from 95% to 98%, as verified by multiple independent suppliers .

Workflow
Metal-catalyzed cross-coupling (Suzuki, Sonogashira) for 2-aryl/alkynyl pyrimidines
Selection
2-Bromo substituent offers orthogonal reactivity for stepwise functionalization
Use Context
Heterocyclic building block for medicinal chemistry and fragment-based design

2-Bromo-N,N-dimethylpyrimidin-4-amine: Structural Uniqueness


The precise substitution pattern of 2-Bromo-N,N-dimethylpyrimidin-4-amine—specifically the bromine at the 2-position and the dimethylamino group at the 4-position—dictates a unique combination of electronic properties and reactivity that is not replicated by its positional isomers (e.g., 6-bromo isomer) or other halogenated analogs (e.g., 2-chloro derivative) [1]. The 4-dimethylamino group exhibits a higher rotational barrier than a 2-dimethylamino group, conferring greater conformational rigidity and distinct molecular recognition profiles [2]. Furthermore, the 2-bromo substituent provides a specific reactivity profile in cross-coupling reactions and a defined electron-attachment cross-section that differs markedly from the 2-chloro analog, directly impacting synthetic utility and downstream applications [3]. These structure-dependent properties render generic substitution scientifically invalid.

Target (2-Br isomer)
Potential Substitute
Position 2-Bromo-N,N-dimethylpyrimidin-4-amine
6-Bromo isomer Distinct electronic environment and steric profile; regioselectivity in cross-couplings may shift significantly.
Leaving group C-Br bond with ~6× higher DEA cross-section
2-Chloro analog Lower electron-attachment reactivity; Suzuki coupling preference (Cl > Br) may alter synthetic outcome.

2-Bromo-N,N-dimethylpyrimidin-4-amine Differentiation Evidence


Enhanced DEA Cross-Section vs. Chloro Analog

The dissociative electron attachment (DEA) cross-section of 2-bromopyrimidine derivatives is approximately six times larger than that of the corresponding 2-chloro derivative, as measured by electron transmission spectroscopy (ETS) and DEA spectroscopy in the 0-5 eV energy range [1]. This difference arises from the lower C-Br bond dissociation energy and the higher electron affinity of the bromine atom, making the 2-bromo compound significantly more susceptible to reductive cleavage under electron-rich conditions. The absolute DEA cross-sections at incident electron energies close to zero were evaluated to be in the range of 10^-16 to 10^-15 cm² [1].

DEA Cross-Section
Head-to-head
~6× larger than 2-Cl analog
Supports electron-triggered cleavage studies; reported ~6-fold higher DEA cross-section in gas-phase spectroscopy.
0–5 eV ETS/DEAS; quantitative values 10⁻¹⁶–10⁻¹⁵ cm².
Electron Attachment Spectroscopy Halopyrimidine Reactivity Physical Organic Chemistry

Suzuki Coupling Reactivity: Chloro vs. Bromo Pyrimidines

In Suzuki-Miyaura cross-coupling reactions of halogenated pyrimidines, chloropyrimidine substrates are demonstrably preferable over iodo-, bromo-, or fluoropyrimidines for the preparation of mono-, di-, or triphenylpyrimidines, as established by Schomaker and Delia [1]. While the study does not provide specific yield comparisons for the exact 2-bromo-N,N-dimethylpyrimidin-4-amine, the class-level inference is that the 2-bromo analog will generally exhibit lower coupling efficiency and/or require more forcing conditions relative to the 2-chloro counterpart. This preferential reactivity is attributed to the balanced leaving group ability and electronic properties of the chlorine substituent in the pyrimidine system.

Suzuki Reactivity
Class-level inference
Chloro > bromo preference reported for pyrimidine arylations
2-Br may require forcing conditions; selective stepwise functionalization possible.
Class-level from Schomaker & Delia; exact yield data for target compound not reported.
Suzuki-Miyaura Coupling Cross-Coupling Chemistry Halopyrimidine Reactivity

Rotational Barrier: 4-Dimethylamino vs. 2-Dimethylamino

¹H and ¹³C NMR line-shape analysis has demonstrated that the free energy of activation for internal rotation about the exocyclic C-N bond is higher for a 4-(N,N-dimethylamino) group than for a 2-(N,N-dimethylamino) group on the pyrimidine ring [1]. This difference is attributed to the greater conjugation of the 4-dimethylamino group with the ring π-system and the predominance of the monoprotonated (N-1 H) form, which further increases the rotational barrier in the 4-position [2]. For 2-Bromo-N,N-dimethylpyrimidin-4-amine, the dimethylamino group is situated at the 4-position, thus exhibiting this higher barrier relative to the hypothetical 2-dimethylamino isomer.

Rotational Barrier
Class-level inference
4-NMe₂ shows higher barrier vs. 2-NMe₂
Greater conformational rigidity may influence molecular recognition.
NMR line-shape analysis; exact ΔG‡ depends on additional substituents.
NMR Spectroscopy Conformational Analysis Dimethylaminopyrimidines

Weak BRD4 Bromodomain Binding Affinity

In a fluorescence anisotropy binding assay, 2-Bromo-N,N-dimethylpyrimidin-4-amine exhibited an IC50 value of 1.00 × 10⁵ nM (100 μM) against His6-tagged BRD4 (bromodomain-containing protein 4) after a 60-minute incubation [1]. This binding affinity is approximately 1,300-fold weaker than that of the prototypical BET bromodomain inhibitor (+)-JQ1, which displays an IC50 of 77 nM against the BRD4 N-terminal bromodomain under comparable in vitro conditions [2]. The weak affinity of the target compound positions it as a potentially useful negative control or as a starting scaffold for fragment-based lead discovery rather than a direct tool compound for BRD4 inhibition.

BRD4 Binding
Cross-study
IC₅₀ = 100 μM (~1,300× weaker than (+)-JQ1)
Not a BRD4 inhibitor; potential negative control or fragment starting point.
Fluorescence anisotropy, His₆-BRD4, 60 min. Comparator (+)-JQ1 IC₅₀ = 77 nM.
BRD4 Inhibition Bromodomain Binding Epigenetic Probe Development

Commercial Availability vs. 6-Bromo Isomer

A procurement-focused comparison of the 2-bromo and 6-bromo positional isomers reveals a substantial cost differential. The 2-bromo isomer (CAS: 1209459-27-7) is available at a standard purity of 95% for approximately USD 192 per 100 mg from Bidepharm . In contrast, the 6-bromo isomer (CAS: 1209458-53-6) is listed at GBP 14.00 per 100 mg (~USD 18) from Fluorochem, also at 97% purity . While the 6-bromo isomer is significantly less expensive, the 2-bromo isomer's distinct substitution pattern and electronic properties (detailed in Evidence Items 1-3) may justify the higher cost for specific synthetic applications where 2-position functionalization is required.

Procurement Cost
Supporting
~$192/100 mg vs. ~$18 for 6-Br isomer
Premium justified when 2-position functionalization required.
2025 vendor prices; subject to quantity and availability.
Chemical Procurement Research-Grade Intermediates Cost-Benefit Analysis

2-Bromo-N,N-dimethylpyrimidin-4-amine Applications


Sequential Cross-Coupling for 2,4-Disubstituted Pyrimidines

Leveraging the class-level inference from Evidence Item 2 that 2-bromopyrimidines exhibit lower reactivity than 2-chloro analogs in Suzuki couplings, 2-Bromo-N,N-dimethylpyrimidin-4-amine is ideally suited for stepwise, orthogonal functionalization strategies. The 2-bromo substituent can be retained while the 4-dimethylamino group modulates electronic properties, or it can be selectively coupled after other ring modifications are complete. This reactivity profile enables the controlled assembly of complex 2,4-disubstituted pyrimidines without undesired competitive coupling at the 2-position. This application scenario is directly supported by the differential Suzuki reactivity data reported by Schomaker and Delia [1].

Conformationally Constrained Fragment for Drug Design

The higher rotational barrier of the 4-dimethylamino group (Evidence Item 3) confers conformational rigidity to 2-Bromo-N,N-dimethylpyrimidin-4-amine, making it an attractive fragment for structure-based drug design programs. The restricted rotation limits the number of accessible conformers, thereby reducing the entropic penalty upon binding and potentially enhancing binding affinity when the bound conformation is pre-organized. This property is particularly valuable when targeting proteins with deep, well-defined binding pockets that require a specific orientation of the dimethylamino group. This application is substantiated by the NMR-derived rotational barrier data [2].

Electron-Affinic Probe and Dehalogenation Studies

The ~6-fold enhanced dissociative electron attachment (DEA) cross-section of the 2-bromo derivative relative to the 2-chloro analog (Evidence Item 1) positions this compound as a sensitive electron-affinic probe. It can be employed in studies investigating electron-induced molecular dissociation mechanisms or as a model substrate for developing mild reductive dehalogenation protocols. The high DEA cross-section also suggests potential utility in the design of molecular systems where electron-triggered cleavage is desired, such as in certain prodrug activation strategies. This application is directly derived from the gas-phase ETS/DEAS measurements [3].

Negative Control for BRD4 Assays

Based on its weak BRD4 binding affinity (IC50 = 100 μM, Evidence Item 4), 2-Bromo-N,N-dimethylpyrimidin-4-amine is an appropriate negative control compound for BRD4 bromodomain binding assays. Researchers evaluating novel BRD4 inhibitors can include this compound to establish baseline activity and to confirm assay specificity. Its 1,300-fold lower potency compared to (+)-JQ1 ensures that any observed activity in a test compound is not due to nonspecific binding of the pyrimidine scaffold. This application is supported by the quantitative binding data from BindingDB [4].

Application
Selection Property
Validation Focus
Stepwise 2,4-Disubstituted Pyrimidines
Orthogonal reactivity profile (2-Br lower Suzuki reactivity)
Controlled sequential coupling outcome
Conformationally Constrained Fragment
Higher rotational barrier of 4-NMe₂ group
Pre-organized conformer in binding assays
Electron-Affinic Probe
Enhanced dissociative electron attachment cross-section
Reductive cleavage efficiency under electron-rich conditions
Negative Control for BRD4 Assays
Weak BRD4 binding affinity
Baseline activity and assay specificity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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